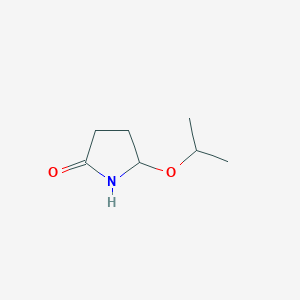

5-Isopropyloxy pyrrolidin-2-one

Description

5-Isopropyloxy pyrrolidin-2-one is a pyrrolidinone derivative characterized by an isopropyloxy (-O-iPr) substituent at the 5-position of the lactam ring. Pyrrolidin-2-one derivatives are widely studied for their diverse pharmacological and agrochemical applications, including insecticidal properties and kinase inhibition . For example, compounds like 5-((isopropylamino)methyl)pyrrolidin-2-one (CAS 1177316-08-3) and 5-isopropoxy-1-[(4-phenylphenyl)sulfonyl]pyrrolidin-2-one () highlight the versatility of substituents on the pyrrolidinone scaffold .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

5-propan-2-yloxypyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-5(2)10-7-4-3-6(9)8-7/h5,7H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

QAKFPYIAROCGIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CCC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-isopropyloxy pyrrolidin-2-one with key analogs based on substituent type, biological activity, and physicochemical properties:

Key Observations:

Substituent Effects on Bioactivity :

- The 5-isopropyl group in 5-isopropylpyrrolidin-2-one contributes to insecticidal efficacy, as observed in C. cladosporioides extracts . In contrast, ether-linked substituents (e.g., 5-O-iPr) may alter solubility and target interactions but lack direct activity data.

- Sulfonyl derivatives (e.g., ) are often designed for enhanced stability or kinase inhibition, as seen in TRK inhibitors like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide .

Physicochemical Properties: Ether groups (e.g., 5-O-iPr) increase hydrophobicity compared to polar amine or hydroxyl substituents but remain less hydrophobic than alkyl chains (e.g., 5-iPr). The parent compound, 2-pyrrolidinone, has well-documented thermodynamic properties (e.g., vapor pressure correlations, isentropic compressibility), serving as a benchmark for derivative studies .

Synthesis Strategies: 5-Substituted pyrrolidinones are typically synthesized via nucleophilic substitution or microbial extraction. For example, 5-isopropylpyrrolidin-2-one is a fungal secondary metabolite , while sulfonyl derivatives require multi-step functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.